1-(4-methoxy-2,3-dimethylbenzyl)azepane
Description
1-(4-Methoxy-2,3-dimethylbenzyl)azepane is a seven-membered azepane ring substituted with a benzyl group bearing methoxy and dimethyl substituents at the 4-, 2-, and 3-positions of the aromatic ring, respectively.
Properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-14(2)16(18-3)9-8-15(13)12-17-10-6-4-5-7-11-17/h8-9H,4-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDYIVGHNOQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The methoxy group in the target compound increases electron density compared to halogenated (e.g., bromine in ) or trifluoromethyl derivatives (), which may enhance solubility and π-π stacking interactions.
- Ring Systems : Diazepane derivatives () contain an additional nitrogen atom, enabling distinct hydrogen-bonding interactions compared to azepane-based compounds.
Spectral and Analytical Data
- 1H NMR Comparison :
- 13C NMR : The target’s quaternary carbons (e.g., methoxy-linked C4) would resonate near δ 55–60 ppm, similar to 1-(2-methylbenzyl)azepane (δ 60.7 ppm for CH₂-N) .
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